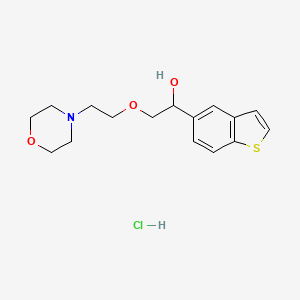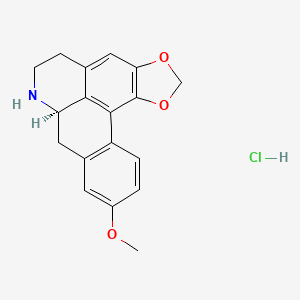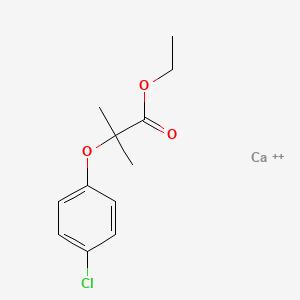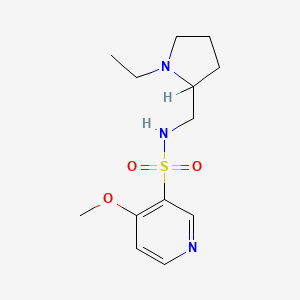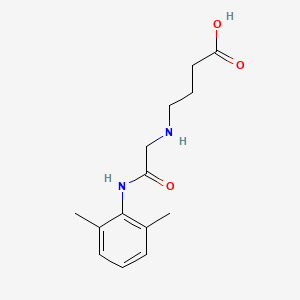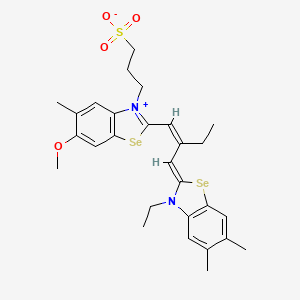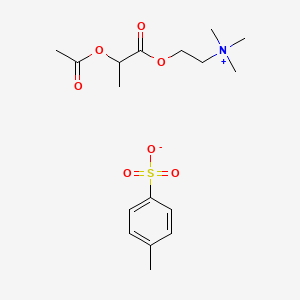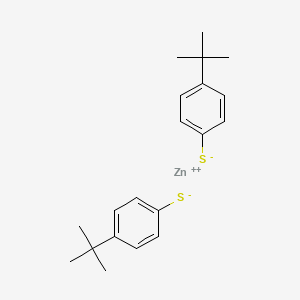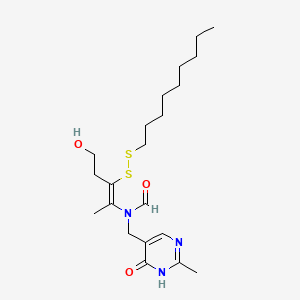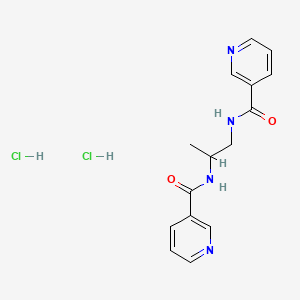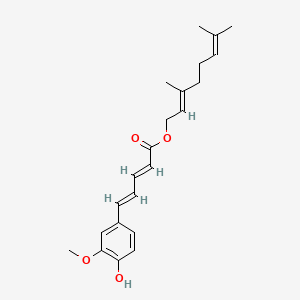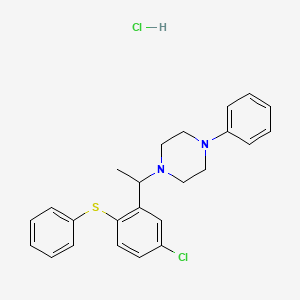
1-(1-(5-Chloro-2-(phenylthio)phenyl)ethyl)-4-phenylpiperazine monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(5-Chloro-2-(phenylthio)phenyl)ethyl)-4-phenylpiperazine monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with phenyl and chlorophenylthio groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(5-Chloro-2-(phenylthio)phenyl)ethyl)-4-phenylpiperazine monohydrochloride typically involves multiple steps, including the formation of the piperazine ring and subsequent substitution reactions. The process often starts with the preparation of 5-chloro-2-(phenylthio)benzene, which is then reacted with ethylamine to form the intermediate compound. This intermediate undergoes further reactions with phenylpiperazine under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-(5-Chloro-2-(phenylthio)phenyl)ethyl)-4-phenylpiperazine monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenylthio group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazines.
Wissenschaftliche Forschungsanwendungen
1-(1-(5-Chloro-2-(phenylthio)phenyl)ethyl)-4-phenylpiperazine monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(1-(5-Chloro-2-(phenylthio)phenyl)ethyl)-4-phenylpiperazine monohydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 1-(1-(5-Chloro-2-(phenylthio)phenyl)ethyl)-4-methylpiperazine
- 1-(1-(5-Chloro-2-(phenylthio)phenyl)ethyl)-4-ethylpiperazine
Comparison: Compared to its analogs, 1-(1-(5-Chloro-2-(phenylthio)phenyl)ethyl)-4-phenylpiperazine monohydrochloride may exhibit unique properties due to the presence of the phenyl group on the piperazine ring
Eigenschaften
CAS-Nummer |
112446-57-8 |
|---|---|
Molekularformel |
C24H26Cl2N2S |
Molekulargewicht |
445.4 g/mol |
IUPAC-Name |
1-[1-(5-chloro-2-phenylsulfanylphenyl)ethyl]-4-phenylpiperazine;hydrochloride |
InChI |
InChI=1S/C24H25ClN2S.ClH/c1-19(26-14-16-27(17-15-26)21-8-4-2-5-9-21)23-18-20(25)12-13-24(23)28-22-10-6-3-7-11-22;/h2-13,18-19H,14-17H2,1H3;1H |
InChI-Schlüssel |
QBIBVYHSMQBRNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C=CC(=C1)Cl)SC2=CC=CC=C2)N3CCN(CC3)C4=CC=CC=C4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


